molecular formula C9H13NO B6284880 (2-methoxy-6-methylphenyl)methanamine CAS No. 927959-76-0

(2-methoxy-6-methylphenyl)methanamine

Cat. No.: B6284880
CAS No.: 927959-76-0
M. Wt: 151.2
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Description

(2-Methoxy-6-methylphenyl)methanamine is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the benzene ring, with a methanamine (-CH₂NH₂) moiety attached (Figure 1).

Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol Key Features:

  • The methyl group contributes to steric effects and lipophilicity.

Applications of similar methanamine derivatives include antimicrobial agents, anti-inflammatory compounds, and intermediates in organic synthesis .

Properties

CAS No.

927959-76-0

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

91

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Methoxy-6-Methylbenzaldehyde

Step 1: Oxidation of Benzyl Alcohol to Aldehyde
(2-Methoxy-6-methylphenyl)methanol is oxidized to 2-methoxy-6-methylbenzaldehyde using pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Step 2: Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, yielding the primary amine. This method avoids the use of harsh reagents and is amenable to low-temperature conditions.

Direct Amination of 2-Methoxy-6-Methylbenzyl Halides

Step 1: Halogenation of Benzyl Alcohol
(2-Methoxy-6-methylphenyl)methanol is treated with thionyl chloride (SOCl2) or hydrogen bromide (HBr) to produce 2-methoxy-6-methylbenzyl chloride or bromide.

Step 2: Nucleophilic Substitution
The halide reacts with aqueous or gaseous ammonia under high pressure to displace the halogen atom, forming the primary amine. This method is efficient but requires careful control of ammonia concentration to avoid over-alkylation.

Comparative Analysis of Synthesis Methods

Method Key Reagents Temperature Yield Advantages Challenges
Ester Reduction + AminationLiAlH4, PBr3, NH30–20°C~60%High-purity intermediatesMulti-step, hazardous reagents
Reductive AminationPCC, NaBH3CN, NH4OAc25–50°C~50%Mild conditionsSensitivity to aldehyde oxidation
Direct AminationSOCl2, NH380–100°C~45%SimplicityCompeting side reactions

Note: Yields are estimated based on analogous reactions in Search Results 1–4.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Methanol, a common solvent in Search Results 1 and 3, facilitates both polar and radical reactions due to its protic nature. Elevated temperatures (80–100°C) improve reaction kinetics but risk decomposing heat-sensitive intermediates.

Byproduct Management

The diazotization and hydrolysis steps described in Search Result 1 generate mixtures of methyl 2-hydroxy-6-methylbenzoate and methyl 2-methoxy-6-methylbenzoate . Similar challenges arise in amination routes, necessitating precise pH control during workup.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-6-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or hypervalent iodine reagents.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

(2-methoxy-6-methylphenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic and its effects on the central nervous system.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2-methoxy-6-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways in the body. The compound is known to act on the central nervous system by modulating the activity of neurotransmitters and receptors. It exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of (2-methoxy-6-methylphenyl)methanamine with structurally related compounds is presented in Table 1.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (Predicted/Reported)
This compound C₉H₁₃NO 151.21 2-OCH₃, 6-CH₃, CH₂NH₂ Moderate lipophilicity (LogP ~2.5)
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 197.23 2,4,6-OCH₃, CH₂NH₂ Higher solubility due to polar OCH₃ groups
(2-Ethyl-6-methylphenyl)methanamine C₁₀H₁₅N 149.23 2-CH₂CH₃, 6-CH₃, CH₂NH₂ Increased lipophilicity (LogP ~2.7)
(6-Chloro-1,3-benzoxazol-2-yl)methanamine C₈H₇ClN₂O 182.61 Benzoxazole ring, 6-Cl, CH₂NH₂ High density (1.388 g/cm³), pKa ~7.5

Key Observations :

  • Solubility : Methoxy groups (e.g., in trimethoxyphenyl derivatives) enhance water solubility compared to alkyl-substituted analogs .
  • Lipophilicity : Ethyl and methyl substituents increase LogP values, favoring membrane permeability .
  • Acidity/Basicity : The pKa of the amine group is influenced by electron-withdrawing/donating substituents. For example, chloro-substituted benzoxazole derivatives exhibit moderate basicity (pKa ~7.5) .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (2-methoxy-6-methylphenyl)methanamine to ensure high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Maintaining optimal ranges (e.g., 0–5°C for nitration steps) to prevent side reactions .
  • Stoichiometry : Accurate molar ratios of reagents (e.g., methoxy and methyl group precursors) to minimize unreacted intermediates .
  • Purification : Use of column chromatography or recrystallization to isolate the final compound, with purity verified via HPLC (>95%) .
    • Key Challenges : Competing substituent effects (e.g., methoxy vs. methyl groups) may alter reaction pathways, necessitating iterative condition adjustments .

Q. How is this compound characterized after synthesis?

  • Analytical Techniques :

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions; FT-IR for functional group identification (e.g., NH2_2 stretch at ~3350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ = 166.12 g/mol) .
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks, though limited by compound crystallinity .

Advanced Research Questions

Q. How do substituents (methoxy and methyl groups) influence the electronic properties and reactivity of this compound?

  • Methodological Approach :

  • Computational Modeling : Density Functional Theory (DFT) to calculate electron density maps and predict sites for electrophilic substitution .
  • Experimental Validation : Reactivity assays (e.g., nitration or halogenation) to compare reaction rates with analogous compounds lacking substituents .
    • Key Insight : The methoxy group donates electrons via resonance, activating the ring for reactions at specific positions, while the methyl group exerts steric hindrance .

Q. What methodologies are employed to evaluate the biological activity of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) using fluorometric assays to measure IC50_{50} values .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) to determine binding affinity (KiK_i) .
    • Data Interpretation : Cross-correlate activity with structural analogs (e.g., trifluoromethoxy derivatives) to identify pharmacophore elements .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Strategies :

  • Purity Verification : Re-analyze disputed batches via LC-MS to rule out impurities (>99% purity required for reliable bioassays) .
  • Assay Reproducibility : Validate findings across multiple models (e.g., cell-based vs. isolated enzyme assays) to isolate context-dependent effects .
    • Case Study : Discrepancies in MAO inhibition studies were traced to variations in solvent polarity affecting compound solubility .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound?

  • Stepwise Approach :

Target Identification : CRISPR-Cas9 knockout libraries to pinpoint essential genes in responsive cell lines .

Pathway Analysis : Transcriptomics (RNA-seq) to map downstream signaling pathways (e.g., cAMP/PKA) .

Structural Studies : Co-crystallization with target proteins (if feasible) or molecular docking simulations (AutoDock Vina) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Precautions :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
    • Emergency Measures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

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